![molecular formula C11H9N3OS B2944893 7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one CAS No. 896316-90-8](/img/structure/B2944893.png)
7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
Synthesis Analysis
A method for the preparation of novel pyrimido[1,2-a][1,3,5]triazin-6-one derivatives functionalized in positions 2, 4, and 7 of the ring was developed . Diversity in the derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold was successfully achieved by the introduction of substituents into positions 2 and 7 via two complementary approaches for the synthesis of key intermediates .Molecular Structure Analysis
The molecular structure of “7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one” is unique and enables various applications in scientific research. The structure is functionalized in positions 2, 4, and 7 of the ring .Chemical Reactions Analysis
Variations in position 4 of the pyrimido[1,2-a][1,3,5]triazine ring were made available by the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes . This method was illustrated by the preparation of a library of 66 pyrimido[1,2-a][1,3,5]triazin-6-ones .Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Triazines, including 7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one, are a notable class of heterocyclic compounds in medicinal chemistry. These compounds have been prepared and evaluated for a broad spectrum of biological activities across various models, showcasing significant findings. Triazine analogs, due to their potent pharmacological activity, have been explored as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, anticonvulsant, and even as antimicrobial agents. The diverse bioactivity profile makes triazine nucleus an intriguing core moiety for drug development research (Verma, Sinha, & Bansal, 2019).
Novel Triazole Derivatives and Their Patents
Research on triazoles, closely related to triazines, has been extensive due to their wide range of biological activities. Novel triazole derivatives have been the subject of many patents, indicating their potential as future pharmaceuticals. These compounds have been investigated for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties among others. The development of new triazole compounds with diverse structural variations highlights the continuous interest in their pharmacological potential (Ferreira et al., 2013).
Antitumor Activities of 1,2,3-Triazines
1,2,3-Triazines and their benzo- and heterofused derivatives have exhibited a broad spectrum of activities, including antibacterial, antifungal, antiviral, and particularly antitumor properties. Their antiproliferative, analgesic, and anti-inflammatory effects, combined with a simple synthesis method, highlight their potential as scaffolds for antitumor compound development. This emphasizes the role of triazines in the ongoing search for new antitumor agents (Cascioferro et al., 2017).
Eco-friendly Synthesis and Applications
The eco-friendly synthesis of 1,2,4-triazine derivatives has been highlighted, showcasing the environmental consciousness in the chemical synthesis of these compounds. This approach not only supports sustainable chemistry practices but also broadens the scope of triazines in various applications due to their abundant presence in literature and significant biological and pharmacological activities (Rani & Kumari, 2020).
Therapeutic Potential and Recent Patents
The therapeutic potential of triazines in drug development has been extensively reviewed, underscoring the chemical versatility and wide spectrum of biological activities of triazine derivatives. This review not only presents commercially available molecules containing triazines but also compiles recent research related to structural variations among triazine derivatives, highlighting their antimicrobial, anticancer, and other bioactivities. The continuous interest in triazines from the medicinal chemistry community indicates their significant role in future therapeutic applications (Dubey et al., 2022).
Future Directions
The compound “7-Methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one” has potential applications in various fields such as drug discovery, material science, and catalysis. Its unique structure and the successful derivatization of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold suggest that it could be a subject for further exploration and development .
properties
IUPAC Name |
7-methyl-2-prop-2-ynylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3OS/c1-3-6-16-10-12-9-5-4-8(2)7-14(9)11(15)13-10/h1,4-5,7H,6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIFZGZMNLYYJSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=NC2=O)SCC#C)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-2-(prop-2-yn-1-ylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one |
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